6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxy group at the 2nd position, and a carboxylic acid group at the 8th position on the triazolopyridine ring. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out at 140°C, resulting in high yields within a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its efficiency and eco-friendly nature. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Condensation Reactions: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide are used for esterification or amidation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 6th position.
Condensation Reactions: Products include esters or amides derived from the carboxylic acid group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has various scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: The compound is studied for its effects on biological systems, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the ethoxy and carboxylic acid groups, making it less versatile in terms of chemical reactivity and biological activity.
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Contains a methyl group instead of an ethoxy group, which may alter its chemical properties and biological activities.
Uniqueness
6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which enhance its chemical reactivity and potential biological activities. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H8BrN3O3 |
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Molecular Weight |
286.08 g/mol |
IUPAC Name |
6-bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9-11-7-6(8(14)15)3-5(10)4-13(7)12-9/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
FNYGBIOANFRSID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=C(C=C(C2=N1)C(=O)O)Br |
Origin of Product |
United States |
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